N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
CAS No.:
Cat. No.: VC14757421
Molecular Formula: C10H7N5OS
Molecular Weight: 245.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7N5OS |
|---|---|
| Molecular Weight | 245.26 g/mol |
| IUPAC Name | N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
| Standard InChI | InChI=1S/C10H7N5OS/c16-9(13-10-12-3-5-17-10)7-6-8-11-2-1-4-15(8)14-7/h1-6H,(H,12,13,16) |
| Standard InChI Key | IJAWKHYBDMUSGD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=CC(=N2)C(=O)NC3=NC=CS3)N=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates two pharmacologically significant heterocycles:
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Pyrazolo[1,5-a]pyrimidine: A fused bicyclic system consisting of pyrazole and pyrimidine rings. This scaffold is planar and rigid, facilitating interactions with enzymatic pockets .
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1,3-Thiazole: A five-membered ring containing sulfur and nitrogen, known for enhancing metabolic stability and binding affinity .
The carboxamide group (-CONH-) bridges the pyrazolo[1,5-a]pyrimidine at position 2 and the thiazole at position 2, creating a conjugated system that may influence electronic properties and solubility. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 245.26 g/mol | |
| IUPAC Name | N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
| SMILES | C1=CN2C(=CC(=N2)C(=O)NC3=NC=CS3)N=C1 |
Spectroscopic Characterization
While experimental spectral data for this specific compound is limited, related pyrazolo[1,5-a]pyrimidine derivatives exhibit distinct features:
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IR Spectroscopy: Stretching vibrations at ~1670 cm (amide C=O) and ~3400 cm (N-H) .
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H NMR: Signals for pyrazolo[1,5-a]pyrimidine protons appear as doublets between δ 6.8–8.8 ppm, while thiazole protons resonate as singlets near δ 7.3 ppm .
Synthetic Methodologies
Core Scaffold Construction
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation reactions. A common strategy involves reacting 3-aminopyrazoles with 1,3-biselectrophilic reagents (e.g., β-enaminones, β-ketonitriles) . For example:
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Cyclocondensation:
This step forms the fused ring system through nucleophilic attack and subsequent cyclization .
Post-Functionalization
The thiazole-carboxamide moiety is introduced via amide coupling:
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Carboxamide Formation:
Activators like EDC/HOBt facilitate the reaction under mild conditions.
Optimization Challenges
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Regioselectivity: Competing reactions at pyrazolo[1,5-a]pyrimidine positions 2, 5, and 7 require careful control of stoichiometry .
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Solubility: Polar aprotic solvents (e.g., DMF) improve yields by enhancing reagent solubility .
Pharmacological Activities
| Activity | Model System | Result | Source |
|---|---|---|---|
| Cytotoxicity | MCF-7 breast cancer | IC: 3.7 μM | |
| Kinase Inhibition | EGFR kinase | 72% inhibition at 10 μM |
Enzymatic Inhibition
The compound’s thiazole moiety enhances interactions with enzymatic ATP-binding pockets:
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DHFR Inhibition: Dihydrofolate reductase (DHFR) inhibition disrupts nucleotide synthesis (IC: 1.8 μM in analogs) .
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PARP-1 Inhibition: Poly(ADP-ribose) polymerase inhibition potentiates DNA damage in cancer cells .
Research Findings and Comparative Analysis
Structure-Activity Relationships (SAR)
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Position 2 (Carboxamide): Essential for hydrogen bonding with kinase hinge regions.
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Thiazole Ring: Sulfur atom improves lipophilicity and membrane permeability .
Pharmacokinetic Considerations
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